(2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone scaffold. Its structure includes a furan-2-yl group at the β-position and a 3-(pyridazin-3-yloxy)piperidin-1-yl moiety at the α-position. Chalcones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for similar applications .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(8-7-13-5-3-11-21-13)19-10-2-4-14(12-19)22-15-6-1-9-17-18-15/h1,3,5-9,11,14H,2,4,10,12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLAUEGZBZVZMF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one , also known by its CAS number 1396891-80-7 , has gained attention in recent years due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C19H19N5O2
- Molecular Weight : 349.3865 g/mol
- SMILES Notation : O=C(N1CCN(CC1)c1ccc(nn1)n1cccc1)/C=C/c1ccco1
The compound features a furan ring and a pyridazinyl moiety, which are significant for its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of furan and pyridazine compounds exhibit anti-inflammatory effects. A study on a closely related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) , demonstrated significant anti-inflammatory activity in vivo. The pharmacokinetic parameters were analyzed, revealing that FPP-3 and its metabolites had half-lives of 16.3 minutes (FPP-3), 27.7 minutes (M1), and 22.1 minutes (M2) after intravenous administration in rats .
COX Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is crucial in managing inflammatory responses and pain. For instance, several furan derivatives were tested for COX-I and COX-II inhibitory activities, with some exhibiting IC50 values in the low micromolar range .
Antimicrobial Activity
Furan derivatives have also been reported to possess antimicrobial properties. In a study assessing various furan-based compounds, several showed promising activity against bacterial strains, suggesting potential applications in treating infections .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrazole-containing furan derivatives. These compounds demonstrated significant efficacy against malaria parasites in vitro, indicating that modifications to the furan structure can enhance biological activity against malaria .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving male SD rats, FPP-3 was administered to evaluate its anti-inflammatory effects. The results indicated a marked reduction in inflammation markers compared to control groups, supporting the compound's therapeutic potential in inflammatory diseases .
Case Study 2: COX Inhibitory Activity
A series of synthesized furan derivatives were tested for their selectivity towards COX-I and COX-II enzymes. One derivative exhibited an IC50 value of 0.52 μM against COX-II, demonstrating higher potency compared to standard drugs like Celecoxib . This suggests that further development of these compounds could lead to more effective anti-inflammatory medications.
Table 1: Biological Activity Summary of Related Compounds
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that compounds similar to (2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one exhibit anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that pyridazine derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the furan and pyridazine moieties can enhance anticancer efficacy .
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| Derivative A | IC50 = 15 µM | MCF-7 (breast cancer) | |
| Derivative B | IC50 = 22 µM | HeLa (cervical cancer) |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, particularly through modulation of neurotransmitter systems involved in neurodegenerative diseases.
Case Study : A review highlighted the role of similar compounds in protecting neuronal cells from oxidative stress, which is a key factor in neurodegenerative conditions like Alzheimer's disease. The mechanisms include inhibition of NMDA receptor activity and reduction of reactive oxygen species .
| Mechanism | Effect | Reference |
|---|---|---|
| NMDA Antagonism | Reduces excitotoxicity | |
| ROS Scavenging | Protects neuronal integrity |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, which are crucial for treating various inflammatory diseases.
Case Study : An investigation into pyridazine derivatives revealed their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| Derivative C | IL-1β (50% inhibition) | |
| Derivative D | TNFα (40% inhibition) |
Synthesis and Modification
The synthesis of this compound involves several steps, including the formation of the furan ring and the introduction of the pyridazine moiety. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Chalcone Derivatives
The biological and physicochemical properties of chalcones heavily depend on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Observations:
Pyridazine vs.
Piperidine vs. Piperazine : Piperazine (in ) increases solubility but reduces steric bulk compared to piperidine, affecting membrane permeability.
Substituent Electronic Effects : Electron-withdrawing groups (e.g., pyridazine) enhance electrophilicity of the α,β-unsaturated ketone, influencing reactivity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
